Cas no 154288-09-2 (4-Chloro-8-methoxyquinazoline)
4-Chloro-8-methoxyquinazoline Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-8-methoxyquinazoline
- 4-chloro-8-methoxy-quinazoline
- Quinazoline,4-chloro-8-methoxy
- Quinazoline, 4-chloro-8-methoxy-
- PubChem14664
- BIGSOYZPKXOBJZ-UHFFFAOYSA-N
- CC0233
- RP25334
- TRA0065626
- SY031669
- AB0022488
- ST2411349
- W3362
- BCP34539
-
- MDL: MFCD09954869
- Inchi: 1S/C9H7ClN2O/c1-13-7-4-2-3-6-8(7)11-5-12-9(6)10/h2-5H,1H3
- InChI Key: BIGSOYZPKXOBJZ-UHFFFAOYSA-N
- SMILES: ClC1=C2C=CC=C(C2=NC=N1)OC
Computed Properties
- Exact Mass: 194.02500
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 179
- Topological Polar Surface Area: 35
Experimental Properties
- Boiling Point: 323℃ at 760 mmHg
- PSA: 35.01000
- LogP: 2.29180
4-Chloro-8-methoxyquinazoline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Inert atmosphere,2-8°C
4-Chloro-8-methoxyquinazoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 076936-250mg |
4-Chloro-8-methoxyquinazoline |
154288-09-2 | 95% | 250mg |
£66.00 | 2022-03-01 | |
| Fluorochem | 076936-5g |
4-Chloro-8-methoxyquinazoline |
154288-09-2 | 95% | 5g |
£485.00 | 2022-03-01 | |
| Fluorochem | 076936-10g |
4-Chloro-8-methoxyquinazoline |
154288-09-2 | 95% | 10g |
£810.00 | 2022-03-01 | |
| TRC | C375328-500mg |
4-chloro-8-methoxyquinazoline |
154288-09-2 | 500mg |
$322.00 | 2023-05-18 | ||
| TRC | C375328-1g |
4-chloro-8-methoxyquinazoline |
154288-09-2 | 1g |
$ 440.00 | 2022-06-01 | ||
| TRC | C375328-5g |
4-chloro-8-methoxyquinazoline |
154288-09-2 | 5g |
$2365.00 | 2023-05-18 | ||
| Ambeed | A111054-100mg |
4-Chloro-8-methoxyquinazoline |
154288-09-2 | 95% | 100mg |
$24.0 | 2025-02-26 | |
| Ambeed | A111054-250mg |
4-Chloro-8-methoxyquinazoline |
154288-09-2 | 95% | 250mg |
$36.0 | 2025-02-26 | |
| Ambeed | A111054-1g |
4-Chloro-8-methoxyquinazoline |
154288-09-2 | 95% | 1g |
$45.0 | 2025-02-26 | |
| Ambeed | A111054-5g |
4-Chloro-8-methoxyquinazoline |
154288-09-2 | 95% | 5g |
$136.0 | 2025-02-26 |
4-Chloro-8-methoxyquinazoline Suppliers
4-Chloro-8-methoxyquinazoline Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 4-Chloro-8-methoxyquinazoline
Recent Advances in the Study of 4-Chloro-8-methoxyquinazoline (CAS: 154288-09-2) and Its Applications in Chemical Biology and Medicine
The compound 4-Chloro-8-methoxyquinazoline (CAS: 154288-09-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This quinazoline derivative serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting kinase pathways. Recent studies have highlighted its potential in the design of novel therapeutic agents, emphasizing its role in modulating critical cellular processes.
One of the most notable advancements in the study of 4-Chloro-8-methoxyquinazoline is its application in the development of kinase inhibitors. Kinases play a pivotal role in signal transduction and are often implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. Researchers have utilized this compound as a scaffold to design selective inhibitors for kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical targets in oncology. The chloro and methoxy functional groups at the 4 and 8 positions, respectively, provide unique reactivity that facilitates further derivatization, enabling the creation of highly specific inhibitors.
In a recent study published in the Journal of Medicinal Chemistry, scientists explored the structural optimization of 4-Chloro-8-methoxyquinazoline to enhance its binding affinity and selectivity for EGFR mutants. The researchers employed computational modeling and structure-activity relationship (SAR) studies to identify key modifications that improved the compound's efficacy. The results demonstrated that introducing specific substituents at the quinazoline core could significantly enhance inhibitory activity while minimizing off-target effects. This work underscores the compound's potential as a versatile building block in the design of next-generation kinase inhibitors.
Beyond its role in kinase inhibition, 4-Chloro-8-methoxyquinazoline has also been investigated for its antimicrobial properties. A study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited potent activity against a range of bacterial and fungal pathogens. The mechanism of action appears to involve interference with microbial DNA synthesis, suggesting a novel pathway for antimicrobial drug development. These findings open new avenues for addressing the growing challenge of antibiotic resistance.
The synthesis and scale-up of 4-Chloro-8-methoxyquinazoline have also seen advancements, with recent publications detailing more efficient and sustainable methodologies. Green chemistry approaches, such as catalytic reactions and solvent-free conditions, have been employed to reduce environmental impact while maintaining high yields. These innovations are critical for ensuring the compound's availability for large-scale pharmaceutical applications.
In conclusion, 4-Chloro-8-methoxyquinazoline (CAS: 154288-09-2) continues to be a focal point in chemical biology and medicinal research. Its versatility as a synthetic intermediate and its biological activity make it a valuable tool for drug discovery. Future research is expected to further explore its applications, particularly in personalized medicine and combination therapies, where its unique properties can be leveraged to address unmet medical needs.
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